Cas no 56079-15-3 (4-chloro-1,3,5-trimethyl-1H-pyrazole)
4-chloro-1,3,5-trimethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-PYRAZOLE, 4-CHLORO-1,3,5-TRIMETHYL-
- 4-chloro-1,3,5-trimethyl-1 H-pyrazole
- 4-chloro-1,3,5-trimethylpyrazole
- NoName_3477
- DTXSID70902901
- AKOS002656999
- 839-590-7
- MFCD00464340
- 1,3,5-trimethyl-4-chloropyrazole
- SCHEMBL1196791
- 56079-15-3
- LS-01680
- 4-chloro-1,3,5-trimethyl-1H-pyrazole
- ALBB-004449
- CS-0331767
- H23463
- STK503174
-
- MDL: MFCD00464340
- Inchi: 1S/C6H9ClN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3
- InChI Key: RQQJQZNUFCUHKG-UHFFFAOYSA-N
- SMILES: ClC1C(C)=NN(C)C=1C
Computed Properties
- Exact Mass: 144.0454260g/mol
- Monoisotopic Mass: 144.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 17.8Ų
4-chloro-1,3,5-trimethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B424073-50mg |
4-chloro-1,3,5-trimethyl-1H-pyrazole |
56079-15-3 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B424073-100mg |
4-chloro-1,3,5-trimethyl-1H-pyrazole |
56079-15-3 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B424073-500mg |
4-chloro-1,3,5-trimethyl-1H-pyrazole |
56079-15-3 | 500mg |
$ 340.00 | 2022-06-07 | ||
| abcr | AB405406-500 mg |
4-Chloro-1,3,5-trimethyl-1H-pyrazole |
56079-15-3 | 500MG |
€313.80 | 2022-03-02 | ||
| abcr | AB405406-1 g |
4-Chloro-1,3,5-trimethyl-1H-pyrazole |
56079-15-3 | 1g |
€373.00 | 2022-03-02 | ||
| abcr | AB405406-5 g |
4-Chloro-1,3,5-trimethyl-1H-pyrazole |
56079-15-3 | 5g |
€965.00 | 2022-03-02 | ||
| A2B Chem LLC | AI52578-500mg |
4-Chloro-1,3,5-trimethyl-1h-pyrazole |
56079-15-3 | 97% | 500mg |
$231.00 | 2024-04-19 | |
| A2B Chem LLC | AI52578-1g |
4-Chloro-1,3,5-trimethyl-1h-pyrazole |
56079-15-3 | 97% | 1g |
$309.00 | 2024-04-19 | |
| A2B Chem LLC | AI52578-5g |
4-Chloro-1,3,5-trimethyl-1h-pyrazole |
56079-15-3 | >95% | 5g |
$1134.00 | 2023-12-30 | |
| A2B Chem LLC | AI52578-10g |
4-Chloro-1,3,5-trimethyl-1h-pyrazole |
56079-15-3 | >95% | 10g |
$1550.00 | 2023-12-30 |
4-chloro-1,3,5-trimethyl-1H-pyrazole Suppliers
4-chloro-1,3,5-trimethyl-1H-pyrazole Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-chloro-1,3,5-trimethyl-1H-pyrazole
Introduction to 4-chloro-1,3,5-trimethyl-1H-pyrazole (CAS No. 56079-15-3)
4-chloro-1,3,5-trimethyl-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 56079-15-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of a chlorine substituent and methyl groups at specific positions enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
The molecular structure of 4-chloro-1,3,5-trimethyl-1H-pyrazole consists of a central pyrazole ring with chloro and methyl groups strategically positioned. This arrangement not only contributes to its unique electronic properties but also opens up numerous possibilities for further functionalization. The chlorine atom, in particular, serves as a reactive site for nucleophilic substitution reactions, enabling the synthesis of more complex derivatives. Such derivatives have been explored for their potential applications in drug discovery and material science.
In recent years, 4-chloro-1,3,5-trimethyl-1H-pyrazole has been studied for its pharmacological properties. Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of electron-withdrawing groups like chlorine can modulate these activities by altering the electronic distribution within the molecule. Preliminary studies have suggested that compounds derived from 4-chloro-1,3,5-trimethyl-1H-pyrazole may exhibit promising effects in modulating enzyme activity and inhibiting pathogenic growth.
The synthesis of 4-chloro-1,3,5-trimethyl-1H-pyrazole typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the condensation of acetone with formamide in the presence of a catalyst to form 1-methylpyrazole, which is then further functionalized to introduce the chloro and methyl groups. Advances in catalytic methods have improved the efficiency and yield of these reactions, making 4-chloro-1,3,5-trimethyl-1H-pyrazole more accessible for research purposes.
Recent research has also highlighted the role of 4-chloro-1,3,5-trimethyl-1H-pyrazole in material science applications. The compound's ability to form coordination complexes with transition metals has been exploited in the development of catalysts for various chemical transformations. These metal complexes exhibit enhanced reactivity and selectivity, making them valuable in industrial processes such as polymerization and hydrogenation reactions.
The potential applications of 4-chloro-1,3,5-trimethyl-1H-pyrazole extend beyond pharmaceuticals and materials science. Its unique structural features make it a suitable candidate for use in agrochemicals, where it can be incorporated into formulations designed to protect crops from pests and diseases. Additionally, its stability under various environmental conditions enhances its suitability for such applications.
In conclusion,4-chloro-1,3,5-trimethyl-1H-pyrazole (CAS No. 56079-15-3) is a multifaceted compound with significant potential in multiple domains of chemistry and biology. Its synthesis methods continue to evolve with advancements in organic chemistry techniques, while its applications span from drug discovery to industrial catalysis. As research progresses,the full scope of its utility is expected to expand,offering new opportunities for innovation.
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